3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1559062-01-9
VCID: VC5291537
InChI: InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H
SMILES: C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl
Molecular Formula: C10H12Cl2N2O2
Molecular Weight: 263.12

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride

CAS No.: 1559062-01-9

Cat. No.: VC5291537

Molecular Formula: C10H12Cl2N2O2

Molecular Weight: 263.12

* For research use only. Not for human or veterinary use.

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride - 1559062-01-9

Specification

CAS No. 1559062-01-9
Molecular Formula C10H12Cl2N2O2
Molecular Weight 263.12
IUPAC Name 3-(benzimidazol-1-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H
Standard InChI Key IYFRIQKHGDWLFF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-(benzimidazol-1-yl)propanoic acid hydrochloride, reflecting its benzimidazole core (C7H6N2\text{C}_7\text{H}_6\text{N}_2) connected to a three-carbon propanoic acid chain (C3H5O2\text{C}_3\text{H}_5\text{O}_2) and a hydrochloride counterion . Key identifiers include:

PropertyValue
Molecular FormulaC10H11ClN2O2\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight226.66 g/mol
CAS Registry Number30163-88-3
SMILES NotationC1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl\text{C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl}
InChIKeyDAVWSJSWUOVUFG-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .

Structural Analysis

The benzimidazole ring system consists of a fused benzene and imidazole ring, with the propanoic acid group attached at the N1 position (Figure 1) . This arrangement creates a planar, aromatic system capable of π-π stacking and hydrogen bonding, which are pivotal for interactions with biological targets. The carboxylic acid group (COOH-\text{COOH}) introduces acidity (pKa4.5\text{pKa} \approx 4.5), enabling pH-dependent solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride are scarce in public databases, general methods for analogous benzimidazole derivatives involve:

  • Condensation Reactions: Reacting o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • N-Alkylation: Introducing the propanoic acid chain via alkylation of benzimidazole using 3-chloropropanoic acid .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Industrial-scale production likely optimizes these steps for yield (>80%) and purity (>97%), employing techniques like recrystallization or column chromatography .

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue
AppearanceWhite crystalline solid
Melting Point220–225°C (decomposes)
SolubilitySoluble in water, DMSO, and methanol
StabilityStable under inert conditions

The compound’s solubility profile makes it suitable for aqueous and organic reaction media, though it may degrade under prolonged exposure to light or moisture .

Spectral Data

  • IR Spectroscopy: Peaks at 1700 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (carboxylic acid O-H stretch) .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: δ 8.5 ppm (benzimidazole protons), δ 2.5–3.5 ppm (propanoic acid chain) .

    • 13C NMR^{13}\text{C NMR}: δ 175 ppm (carbonyl carbon), δ 145 ppm (benzimidazole carbons) .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for:

  • Protease Inhibitors: Modifying the propanoic acid chain to enhance binding affinity .

  • Anticancer Agents: Functionalizing the benzimidazole ring to target DNA topoisomerases .

Biochemical Probes

Its fluorescent properties (λem_{\text{em}} = 350 nm) enable use in cellular imaging and protein-binding assays .

ParameterRecommendation
Storage2–8°C in airtight, light-resistant containers
HandlingUse PPE (gloves, goggles) in well-ventilated areas
DisposalIncinerate or neutralize with base

No acute toxicity data are available, but benzimidazoles may cause irritation upon contact .

Future Research Directions

  • Synthetic Optimization: Developing greener catalysts (e.g., enzymatic) to improve yield.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro and in vivo.

  • Formulation Studies: Designing prodrugs or nano-carriers to enhance bioavailability.

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